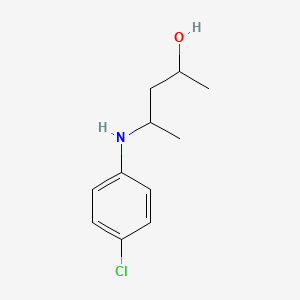
4-(4-Chloroanilino)pentan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Chloroanilino)pentan-2-ol is an organic compound characterized by the presence of a chloroaniline group attached to a pentanol backbone
Métodos De Preparación
The synthesis of 4-(4-Chloroanilino)pentan-2-ol typically involves the reaction of 4-chloroaniline with pentan-2-ol under specific conditions. One common method involves the use of a catalyst to facilitate the reaction, which is carried out under controlled temperature and pressure conditions. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency.
Análisis De Reacciones Químicas
4-(4-Chloroanilino)pentan-2-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols. Typical reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The chloro group in the compound can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives. Common reagents for these reactions include sodium hydroxide and potassium tert-butoxide.
Aplicaciones Científicas De Investigación
4-(4-Chloroanilino)pentan-2-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its effects on various enzymes and cellular pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of 4-(4-Chloroanilino)pentan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways
Comparación Con Compuestos Similares
4-(4-Chloroanilino)pentan-2-ol can be compared with other similar compounds, such as:
4-Phenylpentan-2-ol: This compound has a phenyl group instead of a chloroaniline group, leading to different chemical properties and reactivity.
4-(4-Bromoanilino)pentan-2-ol:
4-(4-Methoxyanilino)pentan-2-ol: The methoxy group can influence the compound’s solubility and reactivity compared to the chloroaniline derivative.
These comparisons highlight the unique properties of this compound and its potential advantages in various applications.
Propiedades
Número CAS |
927182-88-5 |
|---|---|
Fórmula molecular |
C11H16ClNO |
Peso molecular |
213.70 g/mol |
Nombre IUPAC |
4-(4-chloroanilino)pentan-2-ol |
InChI |
InChI=1S/C11H16ClNO/c1-8(7-9(2)14)13-11-5-3-10(12)4-6-11/h3-6,8-9,13-14H,7H2,1-2H3 |
Clave InChI |
KLMQKNPISMLAKM-UHFFFAOYSA-N |
SMILES canónico |
CC(CC(C)O)NC1=CC=C(C=C1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


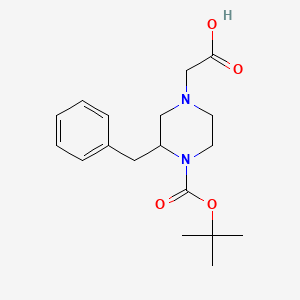
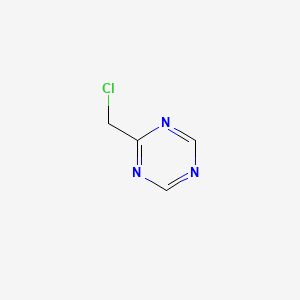
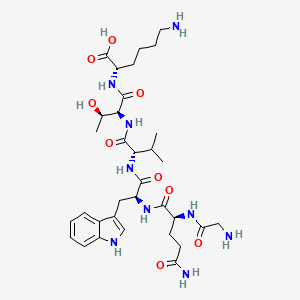
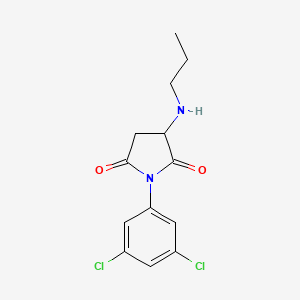
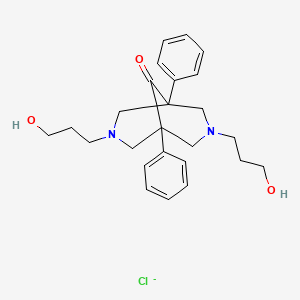
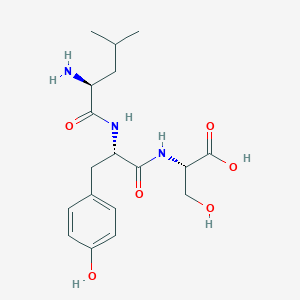
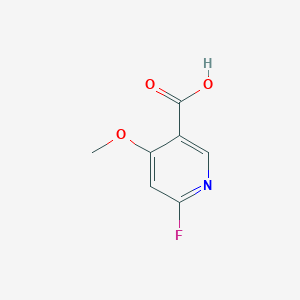
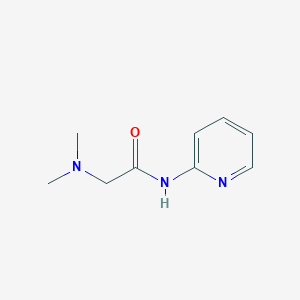
![7-Methyl-2-(4-phenylphenyl)imidazo[1,2-a]pyridine](/img/structure/B14171381.png)
![2-Butyl-5-[(4-methylphenyl)ethynyl]tellurophene](/img/structure/B14171385.png)
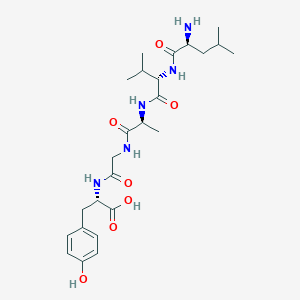
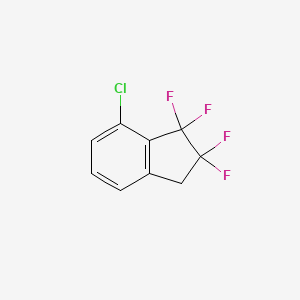
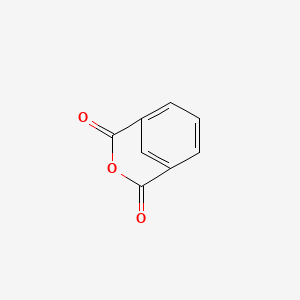
![[2-Oxo-2-(2-oxochromen-3-yl)ethyl] morpholine-4-carbodithioate](/img/structure/B14171410.png)
